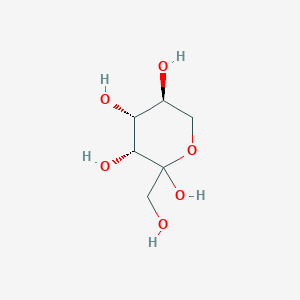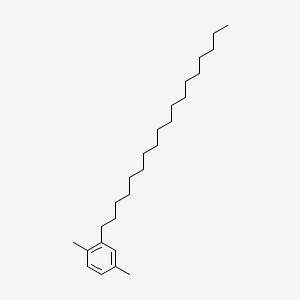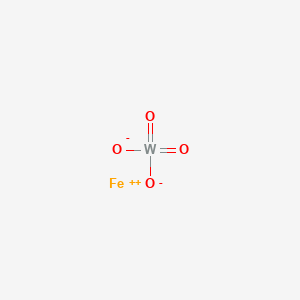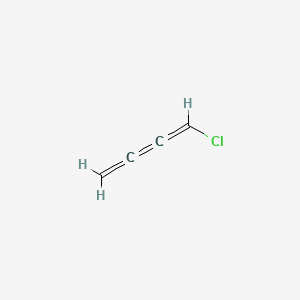![molecular formula C10H10 B13814183 Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
Bicyclo[4.2.2]deca-2,4,7,9-tetrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.2]deca-2,4,7,9-tetrene is a unique organic compound with the molecular formula C10H10. It is characterized by its bicyclic structure, which includes two eight-membered rings and four double bonds. This compound is of significant interest in the field of organic chemistry due to its distinctive structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.2]deca-2,4,7,9-tetrene typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One common approach is the reaction between cyclooctatetraene and acetylene under high-pressure conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium complexes, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for Bicyclo[42The scalability of the synthesis process may involve optimizing reaction conditions and using more efficient catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.2]deca-2,4,7,9-tetrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form epoxy derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the double bonds into single bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Epoxy Derivatives: Formed through oxidation.
Hydrogenated Products: Formed through reduction.
Substituted Derivatives: Formed through electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.2]deca-2,4,7,9-tetrene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and catalysts due to its unique structure.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with various molecular targets. The compound’s double bonds and bicyclic structure allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. In biological systems, its epoxy derivatives have shown antitumor activity by interacting with cellular components and disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octene: Another bicyclic compound with a similar structure but different ring sizes and reactivity.
Tricyclo[9.4.2.02,10]heptadeca-2,12,14,16-tetraene: A more complex polycyclic compound with additional rings and functional groups.
Uniqueness
Bicyclo[4.2.2]deca-2,4,7,9-tetrene is unique due to its specific ring structure and the presence of four double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C10H10 |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
(2Z,4Z)-bicyclo[4.2.2]deca-2,4,7,9-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-10-7-5-9(3-1)6-8-10/h1-10H/b3-1-,4-2- |
InChI-Schlüssel |
YLRLXPLQQULDFX-CCAGOZQPSA-N |
Isomerische SMILES |
C\1=C\C2C=CC(C=C2)\C=C1 |
Kanonische SMILES |
C1=CC2C=CC(C=C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)

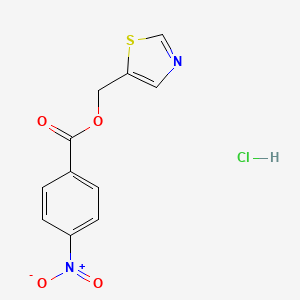

![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
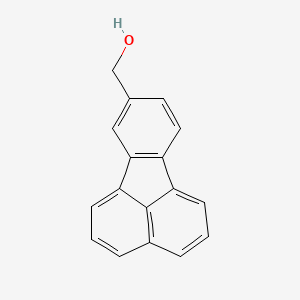

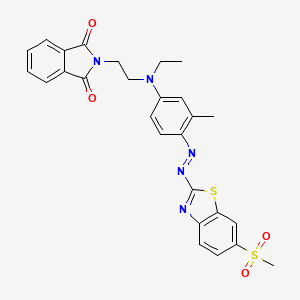
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
